3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Description
Properties
IUPAC Name |
3-bromo-1-(3,3,3-trifluoropropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c7-5-1-3-12(11-5)4-2-6(8,9)10/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEERQYPNZVUORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the reaction of 3,3,3-trifluoropropylhydrazine with 3-bromo-1-propyne under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as copper(I) iodide. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor and the product is continuously collected. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Formation of pyrazole oxides.
Reduction Reactions: Formation of pyrazoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
A. Antitumor Activity
Research indicates that pyrazole derivatives, including 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole, exhibit significant antitumor properties. The trifluoropropyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with cancer cell targets. Studies have shown that similar compounds can inhibit specific cancer pathways, making them candidates for further pharmacological development.
B. Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The introduction of the trifluoropropyl group may enhance the interaction with enzymes involved in inflammatory responses. Research utilizing molecular docking simulations has suggested that compounds like this compound could effectively inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation .
C. Analgesic Effects
The analgesic properties of pyrazoles are well-documented, with studies indicating that certain derivatives can provide pain relief comparable to conventional analgesics. The structural modifications in this compound may contribute to its efficacy as an analgesic agent .
Synthesis and Chemical Properties
A. Synthesis Methods
Various synthetic routes have been explored for producing this compound. Techniques include:
- Negishi Coupling : This method allows for the formation of C(sp³) enriched drug-like compounds through cross-coupling reactions .
- Multicomponent Reactions : These reactions facilitate the efficient synthesis of complex pyrazole structures with diverse functional groups .
B. Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.07 g/mol. The presence of the trifluoropropyl group significantly alters its physical and chemical properties, enhancing its solubility and reactivity compared to other pyrazole derivatives.
Material Science Applications
A. Fluorinated Polymers
The incorporation of trifluoropropyl groups into polymer matrices can improve the thermal stability and mechanical properties of materials. Research has demonstrated that polymers modified with fluorinated compounds exhibit enhanced resistance to solvents and thermal degradation .
B. Coatings and Surface Modifications
Fluorinated compounds like this compound can be used in developing advanced coatings that provide hydrophobicity and chemical resistance. These coatings are beneficial in various industrial applications where durability is crucial .
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
3-Bromo-1-methyl-1H-pyrazole
- Molecular Formula : C₄H₅BrN₂
- Substituents : Methyl group at position 1.
- Key Differences : The methyl group lacks the electron-withdrawing properties of the trifluoropropyl group, leading to reduced stability and altered solubility. This compound is less lipophilic and more reactive in nucleophilic substitutions due to weaker steric hindrance .
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Molecular Formula : C₅H₄BrF₃N₂
- Substituents : Trifluoromethyl group at position 3, methyl at position 1.
- Key Differences : Positional isomerism shifts the bromine to position 3. The trifluoromethyl group increases electron density at the pyrazole ring, altering reactivity in electrophilic substitutions. This compound is used in catalytic cross-coupling reactions for heterocyclic drug intermediates .
3-Bromo-1-cyclopropyl-1H-pyrazole
- Molecular Formula : C₆H₇BrN₂
- Substituents : Cyclopropyl group at position 1.
- However, the absence of fluorine reduces lipophilicity compared to the trifluoropropyl analog .
3-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Molecular Formula : C₆H₆F₃IN₂
- Substituents : Iodine replaces bromine at position 3.
- Key Differences : Iodine’s larger atomic size and lower electronegativity improve its leaving group ability in nucleophilic substitutions, making this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole | 259.03 | 2.1 | ~10 (DMSO) | 85–90 |
| 3-Bromo-1-methyl-1H-pyrazole | 161.00 | 1.3 | ~50 (DMSO) | 60–65 |
| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 229.00 | 2.5 | ~15 (DMSO) | 75–80 |
| 3-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole | 290.02 | 2.8 | ~5 (DMSO) | 90–95 |
Notes:
- The trifluoropropyl group increases LogP, enhancing membrane permeability but reducing aqueous solubility.
- Iodo derivatives exhibit lower solubility due to higher molecular weight .
Biological Activity
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. The unique structural features of this compound, particularly the bromine and trifluoropropyl groups, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological interactions, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 305.07 g/mol. The presence of a trifluoropropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, which may enhance the compound's binding affinity and specificity towards these targets. Additionally, the trifluoropropyl group can increase hydrophobic interactions, further facilitating interactions with lipid membranes and proteins.
Anti-inflammatory Effects
Compounds in the pyrazole class are known for their anti-inflammatory properties. For instance, celecoxib, a well-known pyrazole derivative, functions as a selective COX-2 inhibitor. It is plausible that this compound may exhibit similar anti-inflammatory effects due to its structural characteristics .
Enzyme Inhibition
The compound has been studied for its potential to inhibit various enzymes involved in disease pathways. For example, it may modulate the activity of enzymes related to inflammatory responses or cancer progression. This inhibition could be due to the formation of covalent bonds between the compound and nucleophilic residues in proteins.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives:
- Case Study 1 : A study on related pyrazoles demonstrated significant cytotoxicity against Trypanosoma brucei, suggesting that modifications in the pyrazole structure can lead to enhanced activity against parasitic infections .
- Case Study 2 : Research indicated that certain trifluoromethyl-substituted pyrazoles showed excellent metabolic stability and low cytotoxicity in vitro, reinforcing the potential for developing these compounds into therapeutics .
Comparative Analysis
The following table summarizes key findings regarding the biological activity of this compound compared to other related compounds:
| Compound | Activity Type | Notable Findings |
|---|---|---|
| This compound | Antitumor/Anti-inflammatory | Potential for enzyme inhibition and cytotoxicity |
| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |
| Other Trifluoro-substituted Pyrazoles | Various | Enhanced metabolic stability and low cytotoxicity |
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole?
The synthesis typically involves sequential functionalization of pyrazole cores. For example:
- Nucleophilic substitution : Reacting 3-bromo-pyrazole derivatives with 3,3,3-trifluoropropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoropropyl group.
- Protection/deprotection strategies : Boc-protected intermediates (e.g., tert-butyl carbamate) can enhance regioselectivity during alkylation .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., using DCM/hexane) yields high-purity products .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- NMR spectroscopy : Analyze , , and NMR to verify substituent positions and trifluoropropyl integration. For example, NMR peaks near -60 ppm confirm CF₃ groups .
- Mass spectrometry : High-resolution ESI-MS or LC-MS can validate molecular weight (e.g., [M+H]+ ion matching calculated m/z) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly useful for confirming stereochemistry in complex derivatives .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., trifluoropropyl halides) .
- Waste disposal : Halogenated byproducts require segregation and treatment as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Quantum chemical calculations : Use DFT (e.g., Gaussian or ORCA) to model transition states and identify energy barriers in alkylation steps .
- Machine learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal yields .
- Reaction path screening : Tools like ICReDD’s path-search algorithms narrow experimental variables (e.g., catalyst loading, solvent) .
Q. What strategies address contradictions in spectroscopic data for derivatives?
- Dynamic NMR : Resolve rotational barriers in trifluoropropyl groups causing signal splitting .
- Isotopic labeling : Use -labeled pyrazoles to clarify ambiguous coupling patterns in -NMR .
- Variable-temperature studies : Identify conformational equilibria affecting spectral reproducibility .
Q. How can structure-activity relationships (SAR) guide bioactivity studies?
- Electrophilicity tuning : Modify the bromine atom’s position to alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura for drug candidates) .
- Trifluoropropyl effects : Assess how CF₃ groups influence lipophilicity (logP) and membrane permeability in cellular assays .
- Biological screening : Test derivatives against kinase targets (e.g., TYK2 inhibitors) using enzyme-linked immunosorbent assays (ELISA) .
Q. What experimental designs mitigate byproduct formation during alkylation?
- Catalyst optimization : Employ Pd₂(dba)₃/XPhos systems to suppress undesired N2-alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing dimerization .
- In situ monitoring : Use ReactIR or LC-MS to track reaction progress and quench at optimal conversion points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
